
2-(2,4-Difluorophenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenyl)thiophene (DFPT) is a chemical compound belonging to the class of organosulfur compounds. It has a molecular formula of C10H6F2S and a molecular weight of 196.22 g/mol .
Synthesis Analysis
Thiophene derivatives, including this compound, can be synthesized using various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring attached to a phenyl ring with two fluorine atoms at the 2 and 4 positions . The InChI Key for this compound is ILPNTFJHLFAMSU-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiophene derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of fully substituted thiophene-2,4-diamines by the self-condensation reaction of tertiary thioamides in the presence of molecular iodine as a catalyst and potassium carbonate as the base .Physical And Chemical Properties Analysis
This compound has a boiling point of 238.549ºC at 760 mmHg and a density of 1.286g/cm3 . It is a solid at room temperature .Scientific Research Applications
Optoelectronic Applications
2-(2,4-Difluorophenyl)thiophene derivatives have been extensively studied for their potential in optoelectronic applications. For instance, thiophene-based 2-arylpyridines, with aryl groups including phenyl and 2,4-difluorophenyl, exhibit tunable optical and electronic properties. These properties are valuable for applications in dye-sensitized solar cells and other optoelectronic devices. The high-yielding synthesis of these compounds enables access to a broad range of derivatives, highlighting their versatility and potential for customizing material properties for specific applications (Coluccini et al., 2011).
Organic Solar Cells
The development of nonfullerene polymer solar cells has also benefited from the introduction of this compound derivatives. A study reported the design of a nonfullerene acceptor with a twisted main-chain configuration, leading to a power conversion efficiency of 13.2%. This efficiency is attributed to complementary absorption with wide-bandgap polymers, underlining the significance of structural modifications in achieving high-performance solar energy conversion (Wang et al., 2018).
Semiconductor Applications
The incorporation of this compound into oligothiophenes used as n-type semiconductors in organic field-effect transistors (OFETs) has shown promising results. Fluorinated oligothiophene donors, such as DC5T and 2FDC5T, demonstrate improved charge transport properties and stability, contributing to enhanced performance in OFETs and nonvolatile transistor memory elements. This improvement is partly due to the optimization of active layer morphology and reduction of trap-assisted recombination (Xu et al., 2020).
Environmental Sensing and Removal
Thiophene-based metal-organic frameworks (MOFs) constructed from this compound derivatives exhibit luminescent properties that can be exploited for environmental sensing of contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. These MOFs can selectively and sensitively detect these contaminants while being recyclable, showcasing their potential in environmental monitoring and remediation. Additionally, certain MOFs have demonstrated capability in trapping and removing pesticides from waste solutions, further emphasizing their environmental application potential (Zhao et al., 2017).
Future Directions
Thiophene derivatives, including 2-(2,4-Difluorophenyl)thiophene, have been the focus of numerous studies due to their potential biological activities and applications in material science . Future research may focus on exploring these properties further and developing new synthesis methods for these compounds .
properties
IUPAC Name |
2-(2,4-difluorophenyl)thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2S/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPNTFJHLFAMSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593349 |
Source


|
| Record name | 2-(2,4-Difluorophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209592-66-5 |
Source


|
| Record name | 2-(2,4-Difluorophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

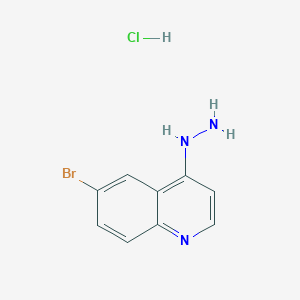
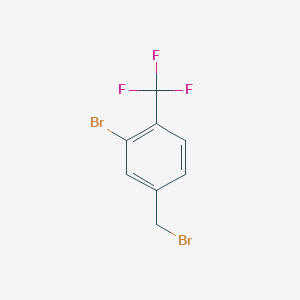
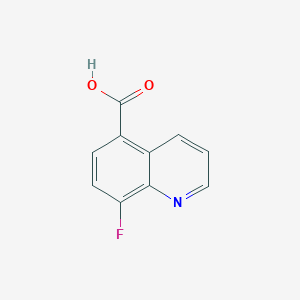
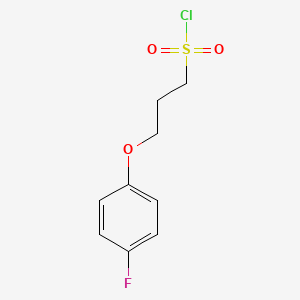
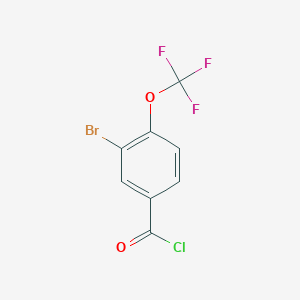

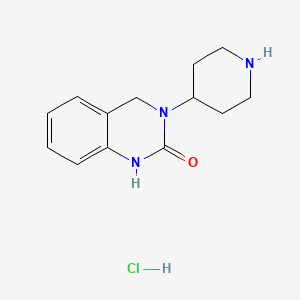
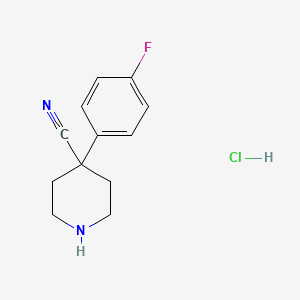

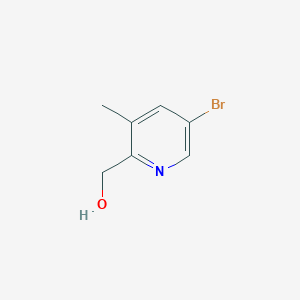
![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)


